molecular formula C17H19NO5 B3052609 Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate CAS No. 427885-83-4

Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate

Cat. No. B3052609
M. Wt: 317.34 g/mol
InChI Key: VZFJQRIDOLQYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06509329B1

Procedure details

3,4,5-Trimethoxyphenylboronic acid (15.29 g) and ethyl 2-chloroisonicotinate (13.39 g) were reacted in the same manner as in Preparation Example 1 to obtain the title compound.
Quantity
15.29 g
Type
reactant
Reaction Step One
Quantity
13.39 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10].Cl[C:17]1[CH:18]=[C:19]([CH:25]=[CH:26][N:27]=1)[C:20]([O:22][CH2:23][CH3:24])=[O:21]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:17]2[CH:18]=[C:19]([CH:25]=[CH:26][N:27]=2)[C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
15.29 g
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)B(O)O
Name
Quantity
13.39 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OCC)C=CN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)C=1C=C(C(=O)OCC)C=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.